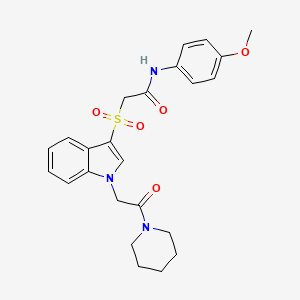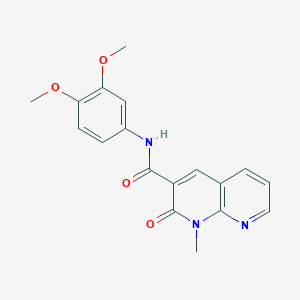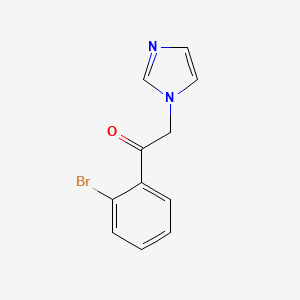
AR-A 2
Vue d'ensemble
Description
AR-A2 est un composé connu pour ses effets inhibiteurs doubles sur les récepteurs adénosine A1 et A2A. Ces récepteurs jouent un rôle significatif dans divers processus physiologiques, notamment la neurotransmission, la fonction cardiovasculaire et la réponse immunitaire. Le composé a attiré l'attention pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques tels que la maladie de Parkinson .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'AR-A2 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante inclut l'utilisation de dérivés de benzofurane substitués par des méthoxy. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .
Méthodes de production industrielle
La production industrielle de l'AR-A2 peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut souvent l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour assurer la cohérence et l'extensibilité .
Analyse Des Réactions Chimiques
Types de réactions
L'AR-A2 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Halogènes, nucléophiles et autres agents substituants
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
L'AR-A2 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes de réaction et développer de nouvelles méthodologies de synthèse.
Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques, des maladies cardiovasculaires et des affections liées au système immunitaire.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques
Mécanisme d'action
L'AR-A2 exerce ses effets en se liant sélectivement aux récepteurs adénosine A1 et A2A. Cette liaison inhibe l'activité normale de ces récepteurs, conduisant à divers effets physiologiques. Les cibles moléculaires comprennent des résidus d'acides aminés spécifiques au sein des sites de liaison des récepteurs, et les voies impliquées sont souvent liées à la modulation de la neurotransmission et de la réponse immunitaire .
Applications De Recherche Scientifique
AR-A2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and immune-related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
AR-A2 exerts its effects by selectively binding to adenosine receptors A1 and A2A. This binding inhibits the normal activity of these receptors, leading to various physiological effects. The molecular targets include specific amino acid residues within the receptor binding sites, and the pathways involved often relate to neurotransmission and immune response modulation .
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine : Un antagoniste bien connu des récepteurs adénosine avec des effets similaires sur la neurotransmission.
Théophylline : Un autre antagoniste des récepteurs adénosine utilisé dans le traitement des maladies respiratoires.
Istradéfylline : Un antagoniste sélectif des récepteurs adénosine A2A utilisé dans le traitement de la maladie de Parkinson
Unicité de l'AR-A2
L'AR-A2 est unique par ses effets inhibiteurs doubles sur les récepteurs A1 et A2A, ce qui en fait un composé polyvalent pour les applications thérapeutiques. Contrairement à d'autres composés similaires, l'AR-A2 offre une plus large gamme d'effets physiologiques et d'avantages potentiels dans le traitement de multiples affections simultanément .
Propriétés
IUPAC Name |
N-[(2R)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-20-3-10-26(31-13-11-29(2)12-14-31)25-19-22(6-9-24(20)25)28-27(32)21-4-7-23(8-5-21)30-15-17-33-18-16-30/h3-5,7-8,10,22H,6,9,11-19H2,1-2H3,(H,28,32)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDRUIHIJWCTIY-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(CC2=C(C=C1)N3CCN(CC3)C)NC(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@H](CC2=C(C=C1)N3CCN(CC3)C)NC(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027304 | |
| Record name | 4-(4-Morpholinyl)-N-[(2R)-1,2,3,4-tetrahydro-5-methyl-8-(4-methyl-1-piperazinyl)-2-naphthalenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220051-79-6 | |
| Record name | AR-A000002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220051796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Morpholinyl)-N-[(2R)-1,2,3,4-tetrahydro-5-methyl-8-(4-methyl-1-piperazinyl)-2-naphthalenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-A000002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3CZ2XB4ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2938695.png)




![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)
![N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2938707.png)
![4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2938708.png)
![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)

